ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by functionalization to introduce the desired substituents. Reaction conditions may vary, but common methods include:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors using cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized through various chemical reactions to introduce the necessary substituents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can be compared with other pyrrolidine-containing compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to different biological and chemical properties
Eigenschaften
Molekularformel |
C19H25N3O3S |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
ethyl 4-[[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18(24)14-7-9-15(10-8-14)20-19(26)22-13-5-6-16(22)17(23)21-11-3-4-12-21/h7-10,16H,2-6,11-13H2,1H3,(H,20,26)/t16-/m0/s1 |
InChI-Schlüssel |
NQVRQVWAWQKZNA-INIZCTEOSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC[C@H]2C(=O)N3CCCC3 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC2C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.